molecular formula C11H16ClNO2 B13038070 (S)-Phenethyl 2-aminopropanoate hcl

(S)-Phenethyl 2-aminopropanoate hcl

Cat. No.: B13038070
M. Wt: 229.70 g/mol
InChI Key: XHRLZKYTVKGZTJ-FVGYRXGTSA-N
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Description

(S)-Phenethyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenethyl group attached to the alpha carbon of 2-aminopropanoate, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenethyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with phenethyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the ester. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of (S)-Phenethyl 2-aminopropanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenethyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

    Oxidation: Phenylacetic acid or phenylacetone.

    Reduction: Phenethyl 2-aminopropanol.

    Substitution: Phenethyl 2-amidopropanoate derivatives.

Scientific Research Applications

(S)-Phenethyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Phenethyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The phenethyl group may also interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminopropanoate hydrochloride: Similar structure but with an ethyl group instead of a phenethyl group.

    Methyl 2-aminopropanoate hydrochloride: Contains a methyl group in place of the phenethyl group.

    2-Aminopropanoic acid derivatives: Various derivatives with different substituents on the alpha carbon.

Uniqueness

(S)-Phenethyl 2-aminopropanoate hydrochloride is unique due to its specific chiral configuration and the presence of the phenethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-phenylethyl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H/t9-;/m0./s1

InChI Key

XHRLZKYTVKGZTJ-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C(=O)OCCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C(=O)OCCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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